2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromo-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the amination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent selection and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a less substituted aromatic ring.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
- 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(4-bromo-2-hydroxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
IORLMMQRQVGMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(CO)N |
Origin of Product |
United States |
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